Phosphoramide Mustard
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
amino-[bis(2-chloroethyl)amino]phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11Cl2N2O2P/c5-1-3-8(4-2-6)11(7,9)10/h1-4H2,(H3,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXQSIKBGKVNRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(CCCl)P(=O)(N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N2O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20144036 | |
| Record name | Phosphoramide mustard | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20144036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10159-53-2 | |
| Record name | Phosphoramide mustard | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10159-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoramide mustard | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010159532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoramide mustard | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20144036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-BIS(2-CHLOROETHYL)PHOSPHORODIAMIDIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K9ULD24RM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical and Foundational Research Perspectives on Phosphoramide Mustard
Inception of Phosphoramide (B1221513) Mustard Synthesis and Early Postulates on Biological Activity
The genesis of phosphoramide mustard is rooted in early cancer chemotherapy research, which sought to develop latent alkylating agents that could be selectively activated within tumor tissues. modernscientificpress.com This strategy was propelled by the discovery in 1948 by Gomori that certain tumors exhibited high levels of phosphoramidase enzymes. modernscientificpress.com This finding led Friedman and Seligman to synthesize a series of N-phosphorylated nitrogen mustards. modernscientificpress.com The core idea was that the electron-withdrawing phosphoryl group would decrease the reactivity of the mustard nitrogen, thereby enhancing its selectivity. modernscientificpress.com
One of the key compounds to emerge from this line of inquiry was this compound, chemically known as N,N-bis(2-chloroethyl)phosphorodiamidic acid. caymanchem.com Early investigations into its biological activity were based on the premise that at physiological pH, the unesterified hydroxyl group of this compound would dissociate and carry a negative charge. Friedman hypothesized that this negative charge, distributed across the molecule, would increase the basicity of the phosphoramide nitrogens. modernscientificpress.com This enhanced basicity was thought to promote the formation of the highly reactive aziridinium (B1262131) ion, the ultimate alkylating species responsible for its cytotoxic effects. modernscientificpress.com The synthesis and initial evaluation of this compound's antitumor properties spurred vigorous research into the chemistry and biological actions of this class of compounds. modernscientificpress.comasianpubs.org
Re-evaluation of this compound as the Predominant Cytotoxic Metabolite of Cyclophosphamide (B585)
Initially, it was believed that the anticancer drug cyclophosphamide was activated within tumor cells by phosphoramidase enzymes. mdpi.com However, subsequent research revealed that this was not the case. mdpi.com The true breakthrough in understanding cyclophosphamide's mechanism of action came with the discovery that its bioactivation occurs primarily in the liver, mediated by cytochrome P450 (CYP450) enzymes. mdpi.comnih.gov
This hepatic metabolism converts the inactive prodrug, cyclophosphamide, into its active metabolites. nih.govnih.govresearchgate.net The pivotal step is the hydroxylation of cyclophosphamide at the C-4 position to form 4-hydroxycyclophosphamide (B600793). mdpi.com This intermediate exists in equilibrium with its open-ring tautomer, aldophosphamide (B1666838). mdpi.com Aldophosphamide then undergoes spontaneous β-elimination to yield two products: acrolein and this compound. mdpi.comtaylorandfrancis.com
Extensive research has since confirmed that this compound is the principal metabolite responsible for the cytotoxic and antitumor effects of cyclophosphamide. mdpi.comtaylorandfrancis.comnih.gov It is this metabolite that functions as a potent DNA alkylating agent, forming cross-links with DNA and disrupting cellular replication in cancer cells. caymanchem.comtaylorandfrancis.commedchemexpress.com The effects of this compound on developing limbs in vitro were found to be very similar to those of "activated" cyclophosphamide (4-hydroperoxycyclophosphamide), further solidifying its role as the key cytotoxic agent. nih.gov
Evolution of Understanding Regarding Oxazaphosphorine Prodrug Bioactivation Mechanisms
The oxazaphosphorines, a class of alkylating agents that includes cyclophosphamide and ifosfamide (B1674421), are quintessential examples of prodrugs that require metabolic activation to exert their therapeutic effects. nih.govnih.govresearchgate.net Over the past five decades, our understanding of their bioactivation has evolved significantly. nih.gov It is now clear that the initial and rate-limiting step in the bioactivation of these prodrugs is the hydroxylation reaction predominantly catalyzed by hepatic CYP450 enzymes, particularly CYP2B6 and CYP3A4. nih.govmdpi.com
The metabolic pathway for cyclophosphamide begins with its conversion to 4-hydroxycyclophosphamide, primarily by CYP2B6. mdpi.com This metabolite is then transported into cells where it decomposes into this compound and acrolein. mdpi.com While this compound is the therapeutically active component, acrolein is a toxic byproduct. mdpi.comtaylorandfrancis.com
Further research has elucidated the complex interplay of various enzymes in both the activation and detoxification of oxazaphosphorines. For instance, while CYP enzymes are crucial for activation, they can also lead to the formation of inactive byproducts. nih.gov Additionally, enzymes like aldehyde dehydrogenase play a role in detoxifying aldophosphamide to the inactive carboxyphosphamide. taylorandfrancis.com The detoxification of ifosfamide mustard also involves glutathione (B108866) conjugation. nih.gov This intricate network of metabolic pathways highlights the complexity of oxazaphosphorine bioactivation and detoxification, which can influence both therapeutic efficacy and toxicity. nih.govnih.govresearchgate.net
Metabolic Pathways and Bioactivation Dynamics of Phosphoramide Mustard Precursors
Hepatic Biotransformation of Prodrugs to Aldophosphamide (B1666838)
The initial and rate-limiting step in the bioactivation of cyclophosphamide (B585) is its hydroxylation by the hepatic cytochrome P450 (CYP) enzyme system. wiley.com This enzymatic conversion is critical for transforming the inactive prodrug into a transportable intermediate that can subsequently be converted into the active cytotoxic species.
Role of Cytochrome P450 Isoforms in 4-Hydroxylation
The 4-hydroxylation of cyclophosphamide to 4-hydroxycyclophosphamide (B600793) is catalyzed by several cytochrome P450 isoforms. pharmgkb.org The primary enzymes involved in this crucial activation step are CYP2B6, CYP2C9, and CYP3A4. pharmgkb.org Other isoforms, including CYP2A6, CYP2C8, and CYP2C19, also contribute to a lesser extent. pharmgkb.org
The relative contribution of these isoforms can vary depending on the concentration of the prodrug. nih.gov At lower concentrations, CYP2C9 appears to be the major contributor to 4-hydroxycyclophosphamide formation, while at higher concentrations, the role of CYP3A4/5 becomes more prominent. nih.gov Notably, CYP2B6 is recognized for its particularly high catalytic efficiency in this reaction. bu.edu The expression and activity of these enzymes can differ significantly among individuals, which can lead to variations in the rate and extent of prodrug activation. pharmgkb.org
A competing, minor metabolic pathway involves N-dechloroethylation, which is primarily catalyzed by CYP3A4 with some contribution from CYP2B6. pharmgkb.org This pathway leads to the formation of chloroacetaldehyde, a neurotoxic metabolite, and represents a detoxification route. pharmgkb.org
Table 1: Key Cytochrome P450 Isoforms in Cyclophosphamide 4-Hydroxylation
| CYP Isoform | Role in 4-Hydroxylation | Relative Contribution |
| CYP2B6 | Major, high catalytic efficiency | Significant pharmgkb.orgbu.edunih.gov |
| CYP2C9 | Major, particularly at low substrate concentrations | Significant pharmgkb.orgnih.gov |
| CYP3A4 | Major, particularly at high substrate concentrations | Significant pharmgkb.orgnih.gov |
| CYP2A6 | Minor contributor | Minor pharmgkb.orgnih.gov |
| CYP2C8 | Minor contributor | Minor pharmgkb.org |
| CYP2C19 | Minor contributor | Minor pharmgkb.orgnih.gov |
Tautomeric Equilibrium Between 4-Hydroxycyclophosphamide and Aldophosphamide
Following its formation in the liver, 4-hydroxycyclophosphamide, the primary metabolite, exists in a rapid tautomeric equilibrium with its open-ring isomer, aldophosphamide. pharmgkb.orgnih.govwikipedia.org This equilibrium is a crucial aspect of the metabolic pathway, as both metabolites can diffuse from the hepatic cells into the systemic circulation. pharmgkb.org 4-hydroxycyclophosphamide is more soluble than its parent compound and serves as the primary transport form of the drug in the blood.
Proton magnetic resonance studies have confirmed this tautomeric relationship. nih.gov When 4-hydroxycyclophosphamide is observed under specific conditions, the appearance of signals corresponding to the aldehydic proton and the protons alpha to the carbonyl group of aldophosphamide can be detected, providing direct evidence for the existence of this equilibrium. nih.govresearchgate.net The ratio of these tautomers can be influenced by factors such as pH. This dynamic interplay allows for the distribution of these intermediates throughout the body, where they can then enter cells to exert their cytotoxic effects. wikipedia.org
Formation of Phosphoramide (B1221513) Mustard from Aldophosphamide
The ultimate generation of the active cytotoxic agent, phosphoramide mustard, occurs through the decomposition of aldophosphamide. This final activation step can proceed through different mechanisms, distinguishing between in vitro and in vivo conditions and leading to the formation of different co-metabolites.
Distinction Between In Vitro β-Elimination and In Vivo Enzymatic Cleavage by Phosphodiesterases
For a considerable time, it was widely accepted that the formation of this compound occurred via a spontaneous, non-enzymatic β-elimination reaction. pharmgkb.org This chemical decomposition of aldophosphamide yields this compound and acrolein. nih.gov In vitro studies have shown that this reaction is catalyzed by general bases, with phosphate (B84403) and bicarbonate ions being particularly effective. ecronicon.net This mechanism is often observed in cell culture experiments. mdpi.comirispublishers.com
However, more recent research has revealed that in the in vivo environment, the decomposition of aldophosphamide is primarily an enzymatic process. ecronicon.netmdpi.comnih.gov Specifically, phosphodiesterases have been identified as the enzymes responsible for cleaving aldophosphamide. mdpi.comnih.gov This enzymatic cleavage results in the formation of this compound and a different co-metabolite, 3-hydroxypropanal. ecronicon.netnih.gov The Michaelis constant for this enzymatic reaction in human serum has been determined, supporting its physiological relevance. mdpi.com This distinction between the in vitro chemical elimination and the in vivo enzymatic cleavage is critical for a precise understanding of the drug's mechanism of action. ecronicon.netirispublishers.com
Formation and Research Significance of Co-Metabolites (e.g., 3-Hydroxypropanal versus Acrolein)
The differing pathways of aldophosphamide decomposition in vitro and in vivo lead to the formation of distinct co-metabolites with different biological activities.
Acrolein , formed through β-elimination in vitro, is a highly reactive and cytotoxic aldehyde. nih.gov It is known to be a primary cause of hemorrhagic cystitis, a significant side effect associated with cyclophosphamide therapy. However, studies have indicated that acrolein is not detected in the systemic circulation of patients receiving cyclophosphamide, suggesting its formation is not the primary in vivo pathway for this compound generation. nih.gov
Table 2: Comparison of Aldophosphamide Decomposition Co-Metabolites
| Co-Metabolite | Formation Pathway | Biological Significance |
| Acrolein | In vitro β-elimination | Cytotoxic; implicated in hemorrhagic cystitis nih.gov |
| 3-Hydroxypropanal (HPA) | In vivo enzymatic cleavage by phosphodiesterases | Pro-apoptotic; may enhance therapeutic effect ecronicon.netnih.govresearchgate.net |
Molecular and Cellular Mechanisms of Action of Phosphoramide Mustard
DNA Alkylation and Adduct Formation
The cytotoxic effects of phosphoramide (B1221513) mustard are mediated through its reaction with DNA, leading to the formation of various adducts. This process begins with the intramolecular formation of a highly reactive aziridinium (B1262131) ion, which then alkylates nucleophilic centers within the DNA molecule. wiley.comoncohemakey.com
Interstrand DNA Cross-Linking Mechanisms
A critical lesion induced by phosphoramide mustard is the interstrand cross-link (ICL), which covalently joins the two opposing strands of the DNA helix. nih.govpnas.org These ICLs are particularly cytotoxic because they physically prevent the strand separation required for DNA replication and transcription. pnas.org Studies using synthetic oligonucleotide duplexes have shown that this compound preferentially forms ICLs between two guanine (B1146940) (dG) bases. nih.gov Specifically, a 1,3 cross-link at the 5'-d(GAC)-3' sequence has been identified. nih.govpnas.org Computational studies involving molecular dynamics have suggested that the geometric proximity of the binding sites favors this 1,3 dG-to-dG linkage over a 1,2 dG-to-dG linkage, such as in a 5'-d(GCC)-3' sequence. nih.gov The cytotoxic activity of this compound is largely attributed to the formation of these interstrand cross-links. rnceus.comwiley.com
| Cross-Link Feature | Research Finding | Source(s) |
| Primary Type | Interstrand (between opposite DNA strands) | nih.govpnas.org |
| Sequence Selectivity | 5'-d(GAC)-3' | nih.govpnas.org |
| Specific Linkage | 1,3 linkage between two guanine (dG) bases | nih.gov |
| Proposed Reason for Selectivity | Favorable geometrical proximity of binding sites and higher flexibility of the 1,3 structure. | nih.gov |
Specificity of Guanine N-7 Position Alkylation
The primary site of DNA alkylation by this compound is the N-7 position of guanine. smolecule.comnih.govmdpi.com This position is highly nucleophilic and accessible within the major groove of the DNA helix. oncohemakey.com The reaction involves the electrophilic aziridinium ion intermediate attacking the electron-rich N-7 atom of the guanine base. wiley.comoncohemakey.com This initial reaction forms a monoadduct, a guanosine-phosphoramide mustard adduct, which is relatively unstable. nih.gov This monofunctional alkylation can then lead to the formation of a cross-link if the second chloroethyl arm of the mustard reacts with another guanine. oncohemakey.com While the guanine N-7 is the predominant target, alkylation at other sites, such as the N-3 position of adenine, occurs to a lesser extent. aacrjournals.orgoncohemakey.com Research has also identified an alternative adduct where this compound links to the phosphate (B84403) group of 2'-deoxyguanosine (B1662781) 3'-monophosphate, demonstrating that alkylation is not exclusively limited to the guanine base. nih.gov
Formation and Reactivity of Aziridinium Ion Intermediates
Under physiological conditions, this compound spontaneously forms a highly reactive cyclic intermediate known as an aziridinium ion. smolecule.comnih.govacs.org This occurs through an intramolecular nucleophilic substitution, where the nucleophilic tertiary nitrogen atom attacks the carbon atom bearing a chlorine, displacing the chloride ion. oncohemakey.comnih.gov The resulting three-membered aziridinium ring is positively charged and highly strained, making it a potent electrophile. wiley.commdpi.com Molecular dynamics simulations indicate this is a concerted reaction influenced by the coordination and orientation of surrounding water molecules. nih.govacs.org Once formed, the aziridinium ion is the key species that reacts with nucleophilic sites on DNA, primarily the N-7 of guanine, to form a covalent bond and alkylate the DNA. wiley.comcapes.gov.br The presence of a second chloroethyl group allows for the formation of a second aziridinium ion, enabling the bifunctional alkylation that results in DNA cross-links. oncohemakey.com
Induction of DNA Damage and DNA Damage Responses
The formation of DNA adducts and cross-links by this compound constitutes significant DNA damage. researchgate.netoup.com These lesions physically obstruct the DNA template, leading to the stalling of replication forks and the collapse of transcription complexes. researchgate.net This initial damage triggers a complex cellular signaling network known as the DNA Damage Response (DDR). researchgate.netoup.com
Mechanisms of DNA Double-Strand Break Induction
This compound is a known inducer of DNA double-strand breaks (DSBs), one of the most severe forms of DNA damage. researchgate.netoup.com DSBs are often generated as a secondary consequence of the primary lesions. The cross-links formed by this compound can cause replication forks to stall and collapse, a process that can lead to the formation of a DSB. researchgate.net The cellular attempt to repair the initial adducts can also result in the creation of DSBs as repair intermediates.
The presence of DSBs triggers a robust DNA damage response. researchgate.net A key event in this response is the phosphorylation of the histone variant H2AX at serine 139, creating what is known as gamma-H2AX (γH2AX). nih.govosti.gov The formation of γH2AX serves as a marker for the occurrence of DNA double-strand breaks. nih.govosti.gov This modification acts as a scaffold to recruit a cascade of DNA repair proteins to the site of damage, including ATM, PARP-1, and BRCA1, initiating processes of cell cycle arrest and DNA repair. oup.comnih.gov
| DNA Damage Event | Description | Consequence | Source(s) |
| Primary Lesion | DNA adducts (mono- and cross-links) at guanine N-7. | Stalling of DNA replication and transcription. | nih.govresearchgate.net |
| Secondary Lesion | DNA Double-Strand Breaks (DSBs). | Generation from stalled replication forks or during repair processes. | researchgate.netoup.com |
| Cellular Response | Activation of the DNA Damage Response (DDR). | Phosphorylation of histone H2AX to form γH2AX. | oup.comnih.gov |
| Signaling Cascade | Recruitment of repair proteins. | ATM, PARP-1, and BRCA1 are recruited to the damage site to mediate repair and cell cycle arrest. | nih.gov |
Activation and Signaling Pathways of the DNA Damage Response (DDR)
The cytotoxicity of this compound stems from its capacity to induce various forms of DNA damage, including mono-adducts, DNA-DNA cross-links, and DNA-protein cross-links (DPCs). nih.govnih.gov These lesions, particularly DNA double-strand breaks (DSBs) which can arise from the processing of cross-links, are potent activators of the DNA Damage Response (DDR), a complex network of signaling pathways that detects the damage and coordinates a cellular response. nih.govresearchgate.net
Upon induction of DSBs by this compound, sensor proteins, most notably the Ataxia-telangiectasia mutated (ATM) protein kinase, are recruited to the sites of damage. nih.govmedchemexpress.com ATM then activates downstream signaling cascades by phosphorylating key effector proteins. nih.gov A primary target is the histone variant H2AX, which is phosphorylated on serine 139 to form γH2AX. nih.govmedchemexpress.com The formation of γH2AX serves as a crucial marker for the presence of DSBs and acts as a scaffold to recruit additional DDR factors to the damaged chromatin. nih.govmedchemexpress.com
Studies in rat ovarian granulosa cells have demonstrated that exposure to this compound leads to the induction of proteins involved in both major DSB repair pathways: nonhomologous end joining (NHEJ) and homologous recombination (HR). nih.govnih.gov Key proteins such as DNA-dependent protein kinase (PRKDC) and XRCC6, which are central to NHEJ, as well as BRCA1 and RAD51, which are critical for HR, are upregulated in response to PM-induced damage. nih.govnih.gov This indicates the activation of a broad-based repair response to counter the diverse lesions created by the compound.
Furthermore, research has shown that cells deficient in specific DNA repair pathways exhibit increased sensitivity to this compound. For instance, cells lacking functional Fanconi Anemia (FA) or Nucleotide Excision Repair (NER) pathways are more susceptible to the cytotoxic effects of PM, suggesting these pathways play a role in repairing the damage it causes, particularly interstrand cross-links and bulky adducts like DPCs. acs.orgnih.gov
Transcriptional Regulation of DDR Genes (mRNA Expression Analysis)
The activation of the DDR signaling cascade initiates a comprehensive transcriptional program aimed at upregulating the genes necessary for DNA repair, cell cycle control, and, if the damage is irreparable, apoptosis. Research has shown that treatment with this compound leads to a significant increase in the messenger RNA (mRNA) expression levels of key DDR genes.
In studies using rat ovarian granulosa cells and mouse ovaries, exposure to this compound resulted in elevated mRNA levels for several critical DDR genes. nih.govnih.govmedchemexpress.com This transcriptional induction ensures that the cell has an adequate supply of the proteins required to manage the DNA damage. The table below summarizes the observed changes in mRNA expression for several key DDR genes following this compound treatment.
| Gene Symbol | Protein Name | Function in DDR | Observed mRNA Expression Change | Reference |
|---|---|---|---|---|
| Atm | Ataxia-telangiectasia mutated | Primary sensor kinase for DSBs | Increased | nih.govnih.gov |
| Parp1 | Poly (ADP-ribose) polymerase 1 | DNA damage sensing, signaling | Increased | nih.govnih.gov |
| Prkdc | Protein kinase, DNA-activated, catalytic polypeptide | Key component of NHEJ repair | Increased | nih.govmedchemexpress.com |
| Xrcc6 | X-ray repair cross complementing 6 (Ku70) | Key component of NHEJ repair | Increased | nih.govnih.gov |
| Brca1 | Breast cancer 1, early onset | Key component of HR repair | Increased | nih.govnih.gov |
| Rad51 | RAD51 Recombinase | Key component of HR repair | Increased | nih.gov |
Post-translational Modification and Expression Levels of DDR Proteins
In concert with transcriptional upregulation, the DDR relies heavily on post-translational modifications (PTMs) to rapidly activate proteins in response to DNA damage. These modifications, such as phosphorylation and ubiquitination, act as molecular switches that control protein activity, localization, and interaction with other proteins. mdpi.comijbs.com
Following this compound exposure, a notable increase in the total protein levels of key DDR factors is observed, consistent with the induction of their corresponding mRNAs. nih.govmedchemexpress.com Studies have confirmed elevated levels of ATM, PARP-1, PRKDC, XRCC6, and BRCA1 proteins in cells treated with PM. nih.govnih.gov
The most critical and immediate PTM is the phosphorylation of existing proteins. As mentioned, ATM activation leads to the rapid phosphorylation of H2AX to form γH2AX, a hallmark of the DSB response. nih.govmedchemexpress.com This modification is a direct consequence of the DNA damage inflicted by this compound and is detectable shortly after exposure. nih.govmedchemexpress.com The increased expression and modification of these proteins collectively amplify the signal and execute the functions required for cell cycle arrest and DNA repair. nih.govnih.gov
| Protein | Post-translational Modification | Expression Level Change | Reference |
|---|---|---|---|
| ATM | Autophosphorylation (Activation) | Increased | nih.govnih.gov |
| γH2AX | Phosphorylation of H2AX | Increased (marker of DSBs) | nih.govnih.govmedchemexpress.com |
| PARP-1 | N/A (in cited studies) | Increased | nih.govnih.govmedchemexpress.com |
| PRKDC | N/A (in cited studies) | Increased | nih.govmedchemexpress.com |
| XRCC6 | N/A (in cited studies) | Increased | nih.govnih.gov |
| BRCA1 | N/A (in cited studies) | Increased | nih.govnih.gov |
| RAD51 | N/A (in cited studies) | Increased | nih.gov |
Interactions with Cellular Macromolecules Beyond Nucleic Acids
While the genotoxicity of this compound is central to its mechanism of action, its high reactivity allows it to interact with other cellular nucleophiles, including proteins.
Alkylation and Covalent Modification of Cellular Proteins
This compound is a reactive bis-electrophile, meaning it has two sites that can react with and form covalent bonds with electron-rich atoms (nucleophiles) in the cell. acs.orgnih.gov While the N7 position of guanine in DNA is a primary target, nucleophilic amino acid residues in proteins (such as cysteine and histidine) can also be alkylated by PM. acs.orgnih.govsmolecule.com This direct covalent modification of proteins can alter their structure, function, and stability, contributing to cellular toxicity. smolecule.com
Formation and Characterization of Covalent DNA-Protein Cross-Links (DPCs)
A particularly disruptive lesion caused by this compound is the covalent DNA-protein cross-link (DPC). acs.orgnih.govcaymanchem.com DPCs are formed when a single molecule of PM reacts with both a DNA base and a nearby amino acid residue of a protein, effectively "trapping" the protein onto the DNA strand. nih.gov These are exceptionally bulky lesions that pose a major obstacle to fundamental DNA processes such as replication, transcription, and repair. nih.gov
The characterization of these complex lesions has been advanced by techniques such as mass spectrometry-based proteomics. acs.orgnih.gov In this approach, cells are treated with this compound, and the DNA is then rigorously purified to isolate only the DNA and any proteins that are covalently bound to it. The cross-linked proteins can then be identified by mass spectrometry, providing a snapshot of the proteins that were in close proximity to the DNA during drug exposure. nih.gov
Identification of Specific Protein Targets Involved in DPC Formation
Using proteomics, researchers have successfully identified a large number of proteins that become cross-linked to DNA following this compound treatment. In a study on human fibrosarcoma cells, over 130 different proteins were found to be trapped on DNA by PM. acs.orgnih.govnih.gov The identity of these proteins reveals the widespread cellular disruption caused by DPC formation. The targeted proteins fall into several critical functional categories, including:
Transcriptional Regulation: Proteins that control gene expression are frequent targets, and their immobilization on DNA can profoundly dysregulate cellular function. acs.orgnih.govnih.gov
RNA Splicing/Processing Factors: The cross-linking of proteins involved in processing messenger RNA can disrupt the production of mature, functional transcripts. acs.orgnih.govnih.gov
Chromatin Organization Proteins: Proteins that structure and maintain chromatin, such as histones and high-mobility group proteins, are also targets. DPCs involving these proteins can interfere with the higher-order structure of DNA. acs.orgnih.govnih.gov
The table below provides examples of the types of proteins identified as forming DPCs with this compound.
| Functional Category | Description of Impact | Reference |
|---|---|---|
| Transcriptional Regulation | Proteins involved in activating or repressing gene expression are trapped on DNA, interfering with the normal flow of genetic information. | acs.orgnih.govnih.gov |
| RNA Splicing/Processing | Factors essential for converting pre-mRNA into mature mRNA are cross-linked, disrupting protein production. | acs.orgnih.govnih.gov |
| Chromatin Organization | Structural proteins that manage the packaging and accessibility of DNA are immobilized, compromising chromatin dynamics. | acs.orgnih.govnih.gov |
| Protein Transport | Proteins involved in moving molecules within the cell are also found in DPCs, suggesting widespread off-target effects. | acs.orgnih.govnih.gov |
Impact on Cellular Proliferation and Fate
This compound, the principal active metabolite of the chemotherapeutic agent cyclophosphamide (B585), exerts profound effects on cellular proliferation and survival. echemi.comtaylorandfrancis.com Its mechanism of action is primarily centered on its ability to function as a potent alkylating agent, inducing significant DNA damage that ultimately forces the cell into one of two fates: cell cycle arrest or programmed cell death. echemi.commedchemexpress.com By forming covalent bonds with DNA, specifically creating interstrand and intrastrand cross-links at the N-7 position of guanine bases, this compound disrupts the fundamental processes of DNA replication and transcription. echemi.comsmolecule.comresearchgate.net This disruption triggers a cascade of cellular responses aimed at managing the genetic damage, leading to the inhibition of cell division and the activation of apoptotic pathways. echemi.comsmolecule.com
Mechanisms of Cell Cycle Arrest (e.g., S-phase, G2-phase)
The induction of DNA cross-links by this compound is a catastrophic event for a proliferating cell, prompting the activation of DNA damage response (DDR) pathways. medchemexpress.comresearchgate.net These pathways serve as crucial cellular checkpoints to halt cell cycle progression, allowing time for DNA repair. If the damage is too extensive to be repaired, these checkpoints can signal for the cell's destruction. researchgate.net this compound-induced damage is particularly effective at causing arrest in the S and G2 phases of the cell cycle.
S-Phase Arrest: The S-phase is characterized by active DNA replication. The presence of this compound-induced adducts and cross-links physically obstructs the DNA replication machinery. echemi.com This interference, known as replication stress, leads to the stalling of replication forks. frontiersin.org The cell's machinery detects this abnormal replication, triggering an S-phase checkpoint to prevent the cell from proceeding with a damaged and incompletely replicated genome. echemi.comsmolecule.com This arrest is a direct consequence of the DNA cross-linking that inhibits the necessary strand separation for replication. medchemexpress.com
G2-Phase Arrest: Cells that manage to complete or bypass the S-phase checkpoint may still be halted at the G2-M checkpoint, which precedes mitosis. learnoncology.ca This checkpoint surveys the newly synthesized DNA for any remaining damage. learnoncology.ca DNA damage, such as the double-strand breaks that can result from attempts to repair this compound-induced cross-links, activates sensor proteins like Ataxia Telangiectasia Mutated (ATM). researchgate.netiastate.edu Activated ATM can then phosphorylate a cascade of downstream targets that ultimately prevent the cell from entering mitosis, effectively causing a G2-phase arrest. frontiersin.orgresearchgate.net Studies on nitrogen mustards have shown that cells treated during any phase of the cell cycle are subsequently arrested in the G2 phase. researchgate.net
The table below summarizes the key cellular responses to this compound leading to cell cycle arrest.
| Phase | Triggering Event | Key Cellular Response | Outcome |
| S-Phase | DNA cross-links inhibit DNA strand separation. medchemexpress.com | Obstruction of DNA replication forks. echemi.com | S-phase arrest to prevent replication of damaged DNA. smolecule.com |
| G2-Phase | Detection of DNA damage (e.g., double-strand breaks) post-replication. learnoncology.ca | Activation of DNA damage checkpoints (e.g., ATM/CHK2 pathway). frontiersin.orgiastate.edu | G2-M arrest to prevent entry into mitosis with a damaged genome. learnoncology.caresearchgate.net |
Pathways Leading to Programmed Cell Death (Apoptosis)
When DNA damage induced by this compound is irreparable, the cell is directed towards programmed cell death, or apoptosis, to eliminate the potentially cancerous cell. wisdomlib.orgresearchgate.net This process is a highly regulated cascade of molecular events that ensures the orderly dismantling of the cell. bmrat.org The extensive DNA damage caused by this compound is a powerful trigger for apoptosis, primarily through p53-dependent mechanisms and the subsequent activation of the caspase cascade. researchgate.netpharmgkb.org
The tumor suppressor protein p53 is often called the "guardian of the genome" for its central role in responding to cellular stress, particularly DNA damage. biologists.com
Sensing and Activation: DNA damage, such as that caused by this compound, leads to the activation of sensor kinases like ATM. frontiersin.orgiastate.edu
p53 Stabilization: These kinases then phosphorylate and stabilize the p53 protein, which is normally kept at low levels and rapidly degraded. biologists.com This stabilization causes a rapid increase in intracellular p53 concentrations.
Induction of Apoptotic Genes: Accumulated, active p53 functions as a transcription factor, binding to the promoter regions of a host of pro-apoptotic target genes. bmrat.org This can include members of the Bcl-2 family, such as Bax, which permeabilize the mitochondrial membrane. rndsystems.com Research on a preactivated analog of cyclophosphamide confirmed that p53-dependent apoptosis is a critical mechanism for eliminating cells with DNA damage to prevent malformations. biologists.com The absence of p53 can lead to resistance to apoptosis and an increase in cell death by necrosis instead. biologists.com
Caspases are a family of protease enzymes that execute the demolition phase of apoptosis. They exist as inactive zymogens (procaspases) and are activated in a hierarchical cascade.
Initiator Caspase Activation: The p53-mediated release of mitochondrial factors, like cytochrome c, is a key step. bmrat.org In the cytoplasm, cytochrome c binds to Apaf-1, forming a complex called the apoptosome, which then recruits and activates the primary initiator caspase of the intrinsic pathway, caspase-9. bmrat.org Studies investigating the cytotoxic events induced by activated forms of cyclophosphamide identified caspase-9 as the key upstream regulatory caspase. nih.gov
Effector Caspase Activation: Activated caspase-9 then cleaves and activates the effector caspases, principally caspase-3 and caspase-7. nih.govresearchgate.net These effector caspases are the workhorses of apoptosis. Their activation leads to the cleavage of a multitude of cellular proteins, including structural components and DNA repair enzymes, resulting in the characteristic morphological changes of apoptosis, such as membrane blebbing and DNA fragmentation. nih.govresearchgate.net The cleavage of poly(ADP-ribose) polymerase (PARP) by caspase-3 and -7 is a well-established hallmark of apoptosis induced by activated cyclophosphamide. nih.gov Furthermore, studies in mouse models have shown that exposure to this compound results in the presence of cleaved caspase-3, confirming its activation in response to the compound. oup.com
The table below details the key proteins involved in the apoptotic pathway initiated by this compound.
| Protein Family | Key Proteins | Role in this compound-Induced Apoptosis |
| Tumor Suppressor | p53 | Senses DNA damage, stabilizes, and transcriptionally activates pro-apoptotic genes. bmrat.orgbiologists.com |
| Initiator Caspases | Caspase-9 | Activated by the apoptosome complex following mitochondrial stress; initiates the caspase cascade. nih.gov |
| Effector Caspases | Caspase-3, Caspase-7 | Activated by Caspase-9; execute apoptosis by cleaving key cellular substrates like PARP. nih.govresearchgate.net |
Cellular Resistance and Detoxification Pathways to Phosphoramide Mustard Exposure
Aldehyde Dehydrogenase (ALDH)-Mediated Detoxification
A primary mechanism of resistance to phosphoramide (B1221513) mustard's precursor, cyclophosphamide (B585), involves the enzyme aldehyde dehydrogenase (ALDH). This enzyme family, particularly isoforms ALDH1A1 and ALDH3A1, plays a critical role in detoxifying aldophosphamide (B1666838), the immediate precursor to phosphoramide mustard. nih.govtandfonline.com
Enzymatic Conversion of Aldophosphamide to Carboxycyclophosphamide
The metabolic activation of cyclophosphamide in the liver produces 4-hydroxycyclophosphamide (B600793), which exists in equilibrium with its open-ring tautomer, aldophosphamide. taylorandfrancis.com While aldophosphamide can spontaneously break down to form the cytotoxic agents this compound and acrolein, it is also a substrate for ALDH. wikipedia.orgnih.gov This enzyme catalyzes the oxidation of aldophosphamide to carboxycyclophosphamide, a stable and inactive metabolite that does not generate the toxic downstream products. wikipedia.org This conversion effectively neutralizes the therapeutic agent before it can exert its cytotoxic effect.
Role of ALDH in Cellular Protection from this compound Precursors
High levels of ALDH activity are found in various normal tissues, including hematopoietic stem cells, liver, and intestinal epithelium, which confers natural protection against the toxicity of cyclophosphamide. wikipedia.org This enzymatic shield prevents the formation of this compound in these vital tissues. wikipedia.org In the context of cancer, overexpression of ALDH, particularly ALDH1A1, is a well-documented mechanism of acquired resistance. oncotarget.comashpublications.org Tumor cells with elevated ALDH levels can efficiently detoxify aldophosphamide, thereby reducing the intracellular concentration of this compound and diminishing its DNA-damaging effects. scispace.com Studies have shown that inhibiting ALDH activity can reverse this resistance and sensitize cells to the effects of cyclophosphamide. oncotarget.comscispace.com
Enzymatic Degradation of this compound
Beyond the precursor detoxification pathway, cells have mechanisms to directly degrade this compound itself, further contributing to cellular resistance.
Comparative Enzymatic Activity Across Different Tissues (e.g., liver, kidney, spleen, intestine)
The enzymatic capacity to degrade this compound varies significantly among different tissues. In vitro studies using soluble fractions from rat organ tissues have demonstrated that this detoxification process occurs in the liver, kidney, spleen, and intestine. nih.gov The liver exhibits the highest capacity for this enzymatic degradation. nih.gov No significant degradation activity has been detected in plasma, indicating that this is a cellular-based detoxification mechanism. nih.gov
Below is a data table summarizing the kinetic parameters of this compound degradation in rat liver soluble fractions.
| Parameter | Value |
| KM | 1.65 ± 0.536 mM |
| Vmax | 6.38 ± 1.37 µM/min |
| Data derived from in vitro studies with rat liver soluble fractions at pH 6.7 and 37°C. nih.gov |
DNA Repair Mechanisms in Response to this compound-Induced Damage
Once formed, this compound exerts its cytotoxic effect primarily by alkylating DNA, forming DNA-protein cross-links and, most critically, DNA interstrand cross-links (ICLs). nih.govresearchgate.netnih.gov These ICLs covalently link the two strands of the DNA helix, physically obstructing essential cellular processes like DNA replication and transcription. nih.govoup.com The ability of a cell to repair this damage is a critical determinant of its survival and a key mechanism of resistance.
This compound preferentially forms ICLs between the N7 positions of two guanine (B1146940) bases, often in a 5'-GNC- sequence. nih.govoup.compnas.org The resulting lesion causes significant distortion of the DNA double helix. pnas.org In response to this damage, cells activate a complex network of DNA damage response (DDR) pathways. One of the earliest events is the phosphorylation of the histone variant H2AX to form γH2AX, which serves as a beacon to recruit and localize DNA repair proteins to the site of damage. nih.govosti.gov
The repair of ICLs is a complex process involving multiple pathways, including proteins from the Fanconi anemia (FA) pathway, nucleotide excision repair (NER), and homologous recombination (HR). mdpi.com Key proteins involved in the response to this compound-induced damage include ATM (ataxia–telangiectasia mutated), PARP-1, PRKDC, and BRCA1. nih.govnih.gov Studies in rat ovarian granulosa cells have shown that exposure to this compound leads to the increased expression of these DNA repair genes and their corresponding proteins in a time- and dose-dependent manner, coinciding with the formation of DNA adducts and the appearance of γH2AX. nih.govosti.gov The successful repair of these cytotoxic lesions allows the cell to survive, contributing to therapeutic resistance.
Involvement of Nucleotide Excision Repair (NER) Pathways
The Nucleotide Excision Repair (NER) pathway is a crucial mechanism for removing bulky DNA lesions, including the types of adducts generated by alkylating agents. Research indicates that NER plays a significant role in the repair of DNA damage induced by metabolites of cyclophosphamide, the parent compound of this compound. Studies using human cell lines have shown that cells deficient in the NER pathway exhibit increased sensitivity to these agents. nih.govnih.gov Specifically, in NER-deficient Xeroderma pigmentosum (XPA) cells, there is a higher accumulation of DNA-protein cross-links formed by nornitrogen mustard, a related metabolite, compared to repair-proficient cells. nih.govbasicmedicalkey.com This suggests that the NER pathway is actively involved in the removal of these complex lesions, and its deficiency leads to enhanced cellular vulnerability to the cytotoxic effects of the mustard compounds. nih.govbasicmedicalkey.com
Role of Fanconi Anemia Pathway in Cross-Link Repair
The Fanconi Anemia (FA) pathway is a specialized DNA repair network essential for the resolution of DNA interstrand cross-links (ICLs), one of the most toxic lesions induced by this compound. The central role of this pathway is highlighted by the observed sensitization of FA-deficient cells to PM's effects. Research has demonstrated that cells deficient in the FANCD2 protein, a key component of the FA pathway, are significantly more sensitive to treatment with cyclophosphamide metabolites. nih.govnih.govbasicmedicalkey.com This heightened sensitivity underscores the critical function of the FA pathway in repairing the ICLs generated by PM, thereby contributing to cellular survival and resistance. nih.govresearchgate.net The involvement of the FA pathway is a clear indicator of its engagement in processing the specific types of DNA damage inflicted by this compound.
Homologous Recombination (HR) Pathway Engagement
This compound is known to cause DNA double-strand breaks (DSBs), which are highly lethal if not repaired. nih.gov The Homologous Recombination (HR) pathway is a high-fidelity repair mechanism for DSBs, primarily active in the S and G2 phases of the cell cycle. drugbank.com Exposure of cells to PM leads to the activation of key proteins in the HR pathway. One of the earliest events is the phosphorylation of the histone variant H2AX to form γH2AX, a marker for DSBs, which then recruits other repair proteins to the site of damage. mdpi.com
Studies in rat granulosa cells have shown that PM exposure increases the expression of genes and proteins integral to HR, including Ataxia–telangiectasia mutated (ATM) and BRCA1. mdpi.com ATM is a primary sensor of DSBs that phosphorylates numerous downstream targets to initiate cell cycle arrest and DNA repair. sigmaaldrich.com Research in both lean and obese mice has confirmed that PM exposure results in increased ATM mRNA and/or protein levels in ovarian tissue, indicating the formation of DSBs and the activation of the HR repair response. nih.gov
| Pathway Component | Research Finding | Cell/Tissue Model | Reference |
| ATM | Increased mRNA and protein abundance following PM exposure. | Rat Granulosa Cells, Mouse Ovaries | nih.govmdpi.com |
| BRCA1 | Increased gene and protein expression after PM treatment. | Rat Granulosa Cells | mdpi.com |
| γH2AX | Increased phosphorylation, indicating DSB formation. | Rat Granulosa Cells | mdpi.com |
| Rad51 | Time-dependent expression changes noted in response to other alkylating agents, suggesting potential involvement. | Rat Testes (with Busulfan) | atlasgeneticsoncology.org |
Non-Homologous End Joining (NHEJ) Pathway Response
The Non-Homologous End Joining (NHEJ) pathway is the other major pathway for the repair of DNA double-strand breaks. Unlike HR, NHEJ can operate throughout the cell cycle and directly ligates the broken DNA ends, a process that can be error-prone. sigmaaldrich.com Cellular response to this compound also involves the activation of the NHEJ pathway.
Research has demonstrated that exposure to PM induces the expression of key NHEJ components. In rat granulosa cells, treatment with PM led to a dose- and time-dependent increase in the mRNA and protein levels of the catalytic subunit of DNA-dependent protein kinase (PRKDC or DNA-PKcs) and X-ray repair cross-complementing protein 6 (XRCC6, also known as Ku70). mdpi.com These proteins are critical for the initial recognition of DSBs and the subsequent recruitment of the ligation machinery in the NHEJ pathway. sigmaaldrich.com Further studies have shown that combined pesticide exposures, which can generate metabolites similar to PM, also impact the expression of XRCC6, highlighting the responsiveness of this pathway to alkylating damage. atlasgeneticsoncology.org
| Pathway Component | Research Finding | Cell/Tissue Model | Reference |
| PRKDC (DNA-PKcs) | Increased gene and protein expression after PM treatment. | Rat Granulosa Cells | mdpi.com |
| XRCC6 (Ku70) | Increased gene and protein expression after PM treatment. | Rat Granulosa Cells | mdpi.com |
| XRCC6 (Ku70) | Expression impacted by pesticides that can generate similar metabolites. | HepG2 cells, Zebrafish embryos | atlasgeneticsoncology.org |
Cellular Antioxidant Systems and Their Role
Cellular antioxidant systems play a protective role against the cytotoxicity of this compound, primarily by offering alternative nucleophilic targets for alkylation, thereby sparing critical macromolecules like DNA.
Mechanisms of Competition for Alkylation Sites by Endogenous and Exogenous Antioxidants (e.g., N-acetylcysteine)
This compound is a reactive electrophile that forms covalent bonds with nucleophilic sites on cellular molecules. nih.gov Endogenous antioxidants, particularly glutathione (B108866) (GSH), can directly interact with and detoxify such electrophilic compounds. nih.gov The mechanism of resistance to PM is associated with elevated levels of GSH and increased activity of the Glutathione S-transferase (GST) family of enzymes, which catalyze the conjugation of GSH to electrophilic substrates. nih.govnih.gov This conjugation reaction effectively neutralizes the alkylating agent, forming a more water-soluble and less toxic compound that can be eliminated from the cell. mdpi.com Specifically, the GSTA1-1 isozyme has been shown to catalyze the conjugation of the aziridinium (B1262131) ion of this compound with glutathione, enhancing its detoxification. atlasgeneticsoncology.orgresearchgate.net
Exogenous antioxidants can function similarly. N-acetylcysteine (NAC), a precursor to GSH, can also act as a protective agent by directly competing for the alkylation sites targeted by this compound. researchgate.net By providing a sacrificial thiol group, NAC can scavenge the reactive PM molecules before they reach and damage DNA. researchgate.net
| Antioxidant/Enzyme | Protective Mechanism | Reference |
| Glutathione (GSH) | Acts as a cosubstrate for GST, directly conjugating with and deactivating PM. | nih.gov |
| Glutathione S-transferase (GST) | Catalyzes the conjugation of GSH to PM, increasing detoxification efficiency. Resistance is associated with elevated GST activity. | nih.govnih.gov |
| GSTA1-1 Isozyme | Specifically enhances the detoxification of this compound by catalyzing its conjugation with GSH. | atlasgeneticsoncology.orgresearchgate.net |
| N-acetylcysteine (NAC) | Competes with cellular macromolecules for alkylation by PM, acting as a protective scavenger. | researchgate.net |
Investigation of Cellular Efflux Mechanisms
Cellular efflux is a key mechanism of drug resistance where transporter proteins actively pump xenobiotics out of the cell, reducing their intracellular concentration and cytotoxicity. dntb.gov.ua For this compound and its parent compounds, evidence points to the involvement of ATP-binding cassette (ABC) transporters.
Several drug transporters, including multidrug resistance-associated proteins (MRP1, MRP2, and MRP4) and breast cancer resistance protein (BCRP), are implicated in the active efflux of oxazaphosphorines and their conjugates. nih.gov Resistance to PM is linked to the detoxification pathway involving glutathione, where the resulting GSH-PM conjugate is a likely substrate for efflux pumps like MRP1. nih.govresearchgate.net The synergy between GST-mediated conjugation and MRP1-dependent efflux provides an efficient system for cellular protection against nitrogen mustards. researchgate.net
Furthermore, direct evidence from studies on ovarian cells exposed to this compound shows a significant upregulation of ABC transporter genes, specifically Abcb1a and Abcb1b (which code for P-glycoprotein), after two and four days of exposure. nih.gov This indicates that PM can induce the expression of efflux pumps, which would contribute to acquired resistance by actively removing the compound from the cell.
| Transporter Family | Specific Transporter | Role in Resistance to this compound/Related Compounds | Reference |
| ABC Transporters | MRP1, MRP2, MRP4, BCRP | Involved in the efflux of parent oxazaphosphorines and their conjugates. GSH-conjugates are likely substrates. | nih.govresearchgate.net |
| ABC Transporters | Abcb1a, Abcb1b (P-glycoprotein) | Gene expression is significantly increased in ovarian tissue following PM exposure. | nih.gov |
Preclinical Research Models and Methodologies in Phosphoramide Mustard Studies
In Vitro Cytotoxicity and Cellular Response Assessments
The cytotoxic effects of phosphoramide (B1221513) mustard and its derivatives have been extensively evaluated in various preclinical in vitro models. These studies are crucial for determining the compound's potential as an anticancer agent and for understanding its mechanisms of action at the cellular level.
Evaluation in Established Immortalized Cell Lines (e.g., V-79 Chinese hamster lung fibroblasts, rat spontaneously immortalized granulosa cells, HT-1080 human fibrosarcoma cells)
Phosphoramide mustard has demonstrated significant cytotoxic activity against several established immortalized cell lines. In V-79 Chinese hamster lung fibroblasts, the compound exhibited an IC50 (half-maximal inhibitory concentration) ranging from 1.8 to 69.1 μM. researchgate.netnih.govmdpi.com Another study reported an IC50 of 77 μM in the same cell line. medchemexpress.com
In studies involving rat spontaneously immortalized granulosa cells (SIGCs), this compound was shown to reduce cell viability at concentrations of 3 μM and higher after 48 hours of exposure. medchemexpress.comresearchgate.netglpbio.com These concentrations also induced the formation of DNA adducts and triggered DNA damage responses within the cells. medchemexpress.comresearchgate.netglpbio.com
Furthermore, this compound has been shown to be cytotoxic to HT-1080 human fibrosarcoma cells in a concentration-dependent manner. dntb.gov.uatargetmol.com Treatment of these cells with cytotoxic concentrations of this compound resulted in the covalent trapping of over 130 proteins to DNA, highlighting its role in inducing DNA-protein cross-links. dntb.gov.uatargetmol.com
Table 1: Cytotoxicity of this compound in Established Immortalized Cell Lines
| Cell Line | Species | Tissue of Origin | Key Findings | Citations |
|---|---|---|---|---|
| V-79 | Chinese Hamster | Lung Fibroblast | IC50 values reported in the range of 1.8-77 μM. | researchgate.netnih.govmdpi.commedchemexpress.com |
| Rat Granulosa Cells (SIGCs) | Rat | Ovary | Reduced cell viability at concentrations ≥3 μM. | medchemexpress.comresearchgate.netglpbio.com |
| HT-1080 | Human | Fibrosarcoma | Concentration-dependent cytotoxicity; induces DNA-protein cross-links. | dntb.gov.uatargetmol.com |
Comparative Studies Across Diverse Cancer Cell Lines (e.g., S180, H22, K562, MCF-7, SMMC-7721, LoVo, PC-3, DU145)
The cytotoxic profile of this compound and its derivatives has been assessed across a diverse panel of human cancer cell lines to understand its spectrum of activity.
Novel sophoridine (B192422) derivatives bearing a this compound moiety have shown particular sensitivity in S180 sarcoma and H22 hepatoma cells, with IC50 values ranging from 1.01 to 3.65 μM. nih.govmdpi.com These derivatives also exhibited cytotoxic effects against K562 (human leukemia), MCF-7 (human breast cancer), SMMC-7721 (human hepatoma), and LoVo (human colon cancer) cells. nih.govmdpi.com For instance, one study reported varying IC50 values for these derivatives in the aforementioned cell lines. nih.govmdpi.com
In the context of prostate cancer, a novel 2-nitroimidazole (B3424786) phosphoramide nitrogen mustard (2-NIPAM) demonstrated IC50 values of 4.70 μM in PC-3 cells and 1.65 μM in DU145 cells under hypoxic conditions. nih.gov Another study involving this compound prodrugs reported an IC50 value of 7.3 μM in PSA-producing LNCaP cells, showing a 14-fold selectivity over the non-PSA-producing DU145 cells. researchgate.net
A phosphorodiamidate mustard-based compound, exhibited potent cytotoxicity against several human cancer cell lines, with a notably lower IC50 in MCF-7 cells compared to the reference compound JS-K. rsc.org Specifically, the IC50 for this compound in MCF-7 cells was 1.78 μM after 24 hours of incubation. rsc.org
Table 2: Comparative Cytotoxicity of this compound Derivatives Across Cancer Cell Lines
| Compound Type | Cell Line | Cancer Type | IC50 (μM) | Citations |
|---|---|---|---|---|
| Sophoridine-Phosphoramide Mustard Derivatives | S180 | Sarcoma | 1.01 - 3.65 | nih.govmdpi.com |
| H22 | Hepatoma | 1.01 - 3.65 | nih.govmdpi.com | |
| K562 | Leukemia | >10 | nih.govmdpi.com | |
| MCF-7 | Breast Cancer | >10 | nih.govmdpi.com | |
| SMMC-7721 | Hepatoma | >10 | nih.govmdpi.com | |
| LoVo | Colon Cancer | >10 | nih.govmdpi.com | |
| 2-NIPAM (Hypoxic Conditions) | PC-3 | Prostate Cancer | 4.70 | nih.gov |
| DU145 | Prostate Cancer | 1.65 | nih.gov | |
| This compound Prodrug | LNCaP | Prostate Cancer | 7.3 | researchgate.net |
| Phosphorodiamidate Mustard-based Compound | MCF-7 | Breast Cancer | 1.78 (24h) | rsc.org |
Hypoxia-Selective Cytotoxicity Investigations
A significant area of research has focused on exploiting the hypoxic microenvironment of solid tumors. Hypoxia-activated prodrugs of this compound are designed to be selectively toxic to cancer cells in low-oxygen conditions. A novel 2-nitroimidazole phosphoramide nitrogen mustard (2-NIPAM), which is an alkyne-functionalized version of evofosfamide, has shown considerable promise in this area. researchgate.netnih.gov
This compound demonstrated a significant increase in cytotoxicity under hypoxic conditions compared to normoxic conditions. Specifically, there was a 62-fold and a 225-fold increase in cytotoxicity in PC-3 and DU145 human prostate cancer cell lines, respectively. researchgate.netnih.gov The IC50 values for 2-NIPAM under hypoxic conditions were 4.70 μM for PC-3 and 1.65 μM for DU145 cells. nih.gov In contrast, under normoxic conditions, the IC50 values were significantly higher, indicating a strong hypoxia-selective effect. nih.gov The hypoxia cytotoxicity ratio (HCR), a measure of this selectivity, was found to be 62 for PC-3 cells and 225 for DU145 cells for this novel compound. nih.gov
In Vivo Biological Activity Evaluations in Animal Models
Following promising in vitro results, the biological activity of this compound has been evaluated in various animal models to assess its therapeutic potential and developmental effects in a whole-organism context.
Assessment of Biological Activity (e.g., tumor growth inhibition) in Rodent Models (e.g., rats with Walker 256 carcinosarcoma, mice bearing H22 liver tumors)
In vivo studies have confirmed the antitumor activity of this compound. In rat models subcutaneously implanted with Walker 256 carcinosarcoma, this compound administered via intraperitoneal injection inhibited tumor growth. glpbio.com
While direct studies on this compound in H22 liver tumor models are less common, related research provides strong evidence of its efficacy. Novel sophoridine derivatives carrying a this compound moiety have demonstrated moderate tumor suppression in mice bearing H22 liver tumors. nih.govmdpi.comnih.gov In these studies, selected compounds showed a good correlation between their in vitro cytotoxicity against H22 cells and their in vivo tumor inhibition rates. mdpi.com For example, a derivative with an in vitro IC50 of 1.01 μM against H22 cells exhibited a tumor inhibition rate of 54.83% in the mouse model. mdpi.com Furthermore, studies using cyclophosphamide (B585), the parent drug that metabolizes to this compound, have shown effective inhibition of H22 tumor growth in mice, which is attributed to the cytotoxic effects of its active metabolite, this compound. mdpi.com
Developmental Toxicology Studies: Effects on Embryonic Cell Cycle and Tissue Development (e.g., rat embryos)
The developmental toxicity of this compound has been investigated in rodent models, particularly focusing on its effects on embryonic development. These studies have established that this compound is a teratogen, capable of inducing malformations in rat embryos. taylorandfrancis.com Its teratogenic effects are linked to its ability to cause DNA cross-linking and single-strand breaks in embryonic cells. taylorandfrancis.com
This compound has been shown to induce alterations in the cell cycle of postimplantation rat embryos. oup.com Research has indicated that exposure to this compound can lead to cell cycle arrest. oup.com It also induces apoptosis, or programmed cell death, in embryonic tissues, which plays a significant role in its teratogenicity. semanticscholar.orgresearchgate.net For instance, this compound-induced apoptosis has been observed in the neuroepithelium of cultured rat embryos. While it is a potent teratogen, one study found that it did not alter the steady-state concentrations of E-cadherin mRNA or protein in rat embryos, suggesting that its effects on development are not mediated through this specific cell adhesion molecule. taylorandfrancis.com
Synthetic Chemistry and Structure Activity Relationship Sar of Phosphoramide Mustard and Analogues
Design and Synthesis of Phosphoramide (B1221513) Mustard Analogues and Derivatives
The design of phosphoramide mustard analogues has branched into both cyclic and noncyclic structures to explore different pharmacological profiles. The synthesis of these compounds often starts from the reaction of POCl₃ and bis(2-chloroethyl)amine (B1207034) hydrochloride, followed by reaction with corresponding alcohols or amines to yield the final products. modernscientificpress.commodernscientificpress.com
Cyclic phosphoramide mustards, such as the widely used clinical drug cyclophosphamide (B585), were developed as transport forms that require enzymatic activation to release the active alkylating agent. modernscientificpress.com The synthesis of novel cyclic mustards has included creating derivatives of L-carnitine, where the cytotoxicity was found to correlate with the lipophilicity of introduced alkyl chains. nih.gov Other research has focused on designing cyclic nitrobenzylphosphoramide mustards that can be activated by specific enzymes like E. coli nitroreductase. nih.gov These prodrugs show high selective cytotoxicity toward cells expressing the activating enzyme. nih.gov
Acyclic, or noncyclic, phosphoramide mustards have also been extensively developed. These were among the first N-phosphorylated mustards prepared, with the rationale that the phosphoryl group would decrease the mustard's reactivity and enhance selectivity. modernscientificpress.com Recent developments include acyclic 4-nitrobenzylphosphoramide mustards, which have demonstrated extremely high selectivity and potent cytotoxicity when activated by nitroreductase, suggesting their potential in enzyme prodrug therapy. nih.gov The comparison between cyclic and acyclic analogues is a key area of research to optimize therapeutic efficacy.
| Compound | Type | IC₅₀ (nM) in NTR+ V79 Cells | Selective Cytotoxicity (NTR-/NTR+) |
|---|---|---|---|
| Isomers of Analogue 3 | Cyclic | 27 | 23,000-29,000x |
| (+/-)-7 | Acyclic | 0.4 | 170,000x |
| CB1954 (Reference) | - | - | 3-4x less selective than Isomers of Analogue 3 |
To enhance the anticancer properties of natural products, researchers have synthesized hybrid molecules combining their scaffolds with this compound moieties. Sophoridine (B192422), a quinolizidine (B1214090) alkaloid approved in China as an anticancer agent, has been a key target for such modifications. nih.govmdpi.comfrontiersin.org A series of novel sophoridine derivatives bearing a this compound group have been synthesized and evaluated for their cytotoxic activities. nih.govmdpi.com
The synthesis involves functionalizing the sophoridine structure and linking it to a this compound unit. These novel derivatives have shown potent antitumor activities, often exceeding that of the parent compound. mdpi.com For example, a series of derivatives (compounds 7a-7e) exhibited significant cytotoxicity against S180 and H22 tumor cell lines, with IC₅₀ values in the low micromolar range (1.01–3.65 μM). nih.govmdpi.com These compounds were also found to be more cytotoxic to cancer cells than to normal cells. mdpi.com The synthesis of sophoridine derivatives with an acyclic aryloxy phosphoramidate (B1195095) mustard has also been shown to greatly improve the anti-cancer activity of sophoridine. nih.gov These findings highlight a successful strategy of combining the targeting or biological activity of a natural product with the potent alkylating function of a this compound. nih.gov
| Compound | S180 Cells | H22 Cells |
|---|---|---|
| 7a | 1.01 ± 0.12 | 1.32 ± 0.15 |
| 7c | 1.25 ± 0.14 | 1.67 ± 0.18 |
| 7e | 3.65 ± 0.21 | 2.54 ± 0.17 |
The development of radiolabeled phosphoramide mustards represents a significant advancement for both research and potential clinical applications in imaging. nih.gov A key area of focus has been the creation of agents that can selectively target unique features of the tumor microenvironment, such as hypoxia. nih.govnih.gov Researchers have successfully synthesized a novel 2-nitroimidazole (B3424786) phosphoramide nitrogen mustard (2-NIPAM), which is an alkyne-functionalized version of the hypoxia-selective prodrug evofosfamide. nih.govnih.govacs.org
The synthesis of 2-NIPAM was designed to allow for easy conjugation to imaging agents through an azide-alkyne cycloaddition reaction. nih.gov This compound was subsequently radiolabeled with Iodine-125 (¹²⁵I) via a Cu(I)-mediated reaction. nih.govacs.org The resulting radiolabeled conjugate was evaluated for its ability to be selectively trapped in hypoxic cancer cells. nih.gov Studies using human prostate cancer cell lines (PC-3 and DU145) demonstrated that the ¹²⁵I-conjugate had significantly lower efflux rates from cells under hypoxic conditions compared to normoxic conditions. nih.govacs.org This suggests increased retention due to the intracellular trapping mechanism of the activated mustard. nih.gov These findings underscore the potential of radiolabeled phosphoramide mustards like 2-NIPAM to serve as effective trapping agents for radiopharmaceutical development and as imaging agents for detecting hypoxic tissues in vivo. nih.govacs.org
| Cell Line | Fold Increase in Cytotoxicity under Hypoxia |
|---|---|
| PC-3 | 62-fold |
| DU145 | 225-fold |
Strategies for Hypoxia-Activated Prodrugs Incorporating this compound Structural Elements
Hypoxia, a state of low oxygen tension, is a characteristic feature of the microenvironment in many solid tumors. frontiersin.orgaacrjournals.org This physiological difference between cancerous and normal tissues provides a target for selective drug activation. Hypoxia-activated prodrugs (HAPs) are compounds designed to be relatively non-toxic until they are activated under the reducing conditions prevalent in hypoxic cells. aacrjournals.orgfrontiersin.org A prominent strategy in this field involves linking a "trigger" moiety, which is susceptible to enzymatic reduction, to a cytotoxic "effector" molecule, such as this compound.
A primary approach utilizes nitroaromatic or nitroheterocyclic compounds as triggers. nih.govmdpi.com The significant change in electronic properties upon reduction of a nitro group to a hydroxylamine (B1172632) or amine provides a robust switch for drug release. researchgate.net
Nitrobenzyl-Based Prodrugs: One strategy employs a nitrobenzyl group linked to the this compound. researchgate.netnih.gov In these designs, the nitrobenzyl group is reduced by cellular reductases, such as NADPH:cytochrome P450 reductase, under hypoxic conditions. frontiersin.orgnih.gov This reduction dramatically increases the electron-donating ability of the group, triggering a fragmentation cascade—often a 1,6-elimination—that cleaves the C-O bond in the linker and releases the active this compound, which can then exert its DNA alkylating effects. nih.govresearchgate.net
2-Nitroimidazole-Based Prodrugs: A widely explored and clinically relevant strategy incorporates a 2-nitroimidazole trigger. frontiersin.orgnih.govresearchgate.net The compound Evofosfamide (TH-302) is a key example, consisting of a 2-nitroimidazole unit linked to a bromo-isothis compound (Br-IPM). frontiersin.orgresearchgate.net The activation mechanism proceeds as follows:
Under hypoxic conditions, one-electron reductases (e.g., cytochrome P450) reduce the 2-nitroimidazole group to a radical anion. nih.govmdpi.com
In the absence of oxygen (which would otherwise re-oxidize the radical), further reduction occurs. nih.gov
This leads to the fragmentation of the molecule, releasing the potent DNA cross-linking agent, bromo-isothis compound. frontiersin.orgmdpi.com
Researchers have also synthesized novel 2-nitroimidazole this compound analogs designed for easier conjugation to imaging agents or other molecules via azide-alkyne cycloaddition reactions, demonstrating the modularity of this prodrug design. nih.gov These strategies aim to concentrate the cytotoxic effect of this compound within the hypoxic regions of tumors, thereby increasing therapeutic efficacy while minimizing damage to healthy, well-oxygenated tissues. frontiersin.org
Structure-Activity Relationship (SAR) Investigations
The kinetics of prodrug activation and the reactivity of the released this compound are critically dependent on specific chemical features of the molecule. Structure-activity relationship (SAR) studies have elucidated how modifications to the trigger, linker, and mustard moiety influence these parameters.
The position of the nitro group on an aromatic trigger is crucial. For nitrobenzyl phosphoramide mustards, placing the nitro group at the 4-position (para) relative to the benzylic linker generally provides the best combination of enzymatic activation and antiproliferative effect. researchgate.netnih.gov This positioning is optimal for the electronic cascade required for drug release following nitro reduction. acs.org
The nature of the atom at the benzylic position also significantly impacts activation. Studies comparing 4-nitrophenylcyclophosphamide analogues with either a benzylic oxygen or a benzylic nitrogen found that while both were good substrates for nitroreductase, only the compounds with a benzylic oxygen showed potent and selective cytotoxicity. acs.org This suggests that good substrate activity alone is insufficient; the electronic nature of the linker is vital for the efficient release of the cytotoxic agent after enzymatic reduction. acs.org
Substituents on the trigger ring can modulate activation kinetics and hypoxic selectivity:
Electron-withdrawing groups on nitroheterocyclic phosphoramidates tend to increase cytotoxicity under aerobic conditions, which in turn decreases the hypoxic selectivity ratio. acs.org
The hydrolysis rate of the active this compound itself is pH-dependent, being slower and more stable under acidic conditions. capes.gov.br At physiological pH (7.4), the primary hydrolytic pathway proceeds through the formation of an aziridinium (B1262131) ion. capes.gov.brresearchgate.net The stability of this compound is significantly greater in human plasma compared to aqueous buffers, an observation with important in vivo implications. capes.gov.br
| Modification | Observation | Impact on Activation/Reactivity | Reference |
|---|---|---|---|
| Position of Nitro Group (Benzyl Trigger) | 4-nitrobenzyl substitution is optimal compared to 2- or 3-nitro. | Provides the best combination of enzyme substrate activity and subsequent cytotoxic effect. | nih.gov |
| Benzylic Linker Atom (Nitroaryl Trigger) | Analogues with a benzylic oxygen are highly active; those with a benzylic nitrogen show poor selective cytotoxicity. | A benzylic oxygen is required for efficient reductive activation and drug release. | acs.org |
| Substituents on Nitroheterocyclic Trigger | Electron-withdrawing groups increase aerobic toxicity; electron-donating groups decrease overall toxicity but can improve selectivity. | Modulates the reduction potential and hypoxic selectivity. | acs.org |
| pH of Solution | Hydrolysis is slower in acidic conditions. | Affects the stability and degradation pathway of the released this compound. | capes.gov.br |
The ultimate cytotoxic effect of this compound and its analogs stems from their ability to alkylate DNA, forming covalent adducts and cross-links that disrupt DNA replication and lead to cell death. mdpi.commdpi.com The efficacy of this process is directly correlated with molecular structure.
The key chemical event for DNA alkylation is the intramolecular cyclization of one of the 2-chloroethyl side chains to form a highly electrophilic aziridinium ion. mdpi.commodernscientificpress.com This intermediate then reacts with nucleophilic sites on DNA, most commonly the N7 position of guanine (B1146940). nih.govnih.gov A second, similar reaction can then occur with the other chloroethyl arm, resulting in a DNA interstrand cross-link, a particularly cytotoxic lesion. nih.gov
The structure of the phosphoramide moiety itself plays a defining role in this process.
Acyclic vs. Cyclic Structures: Acyclic nitroaryl phosphoramide mustards have demonstrated significantly higher selective cytotoxicity compared to their cyclic counterparts (cyclophosphamide analogues). researchgate.netacs.org For example, the acyclic 4-nitrobenzyl this compound was found to be approximately 100 times more active and 27 times more selective than the conventional prodrug CB1954 in nitroreductase-expressing cells. researchgate.netacs.org This superior activity is attributed to better substrate kinetics and/or the inherent cytotoxicity of the released acyclic mustard. researchgate.net
Isomerism: The structural isomer isophosphamide (B7887094) mustard is less reactive than this compound. nih.gov This difference in reactivity affects the types and rates of DNA adducts formed.
N-Substitution: Substitution on the phosphoramidate nitrogen (the nitrogen not part of the bis(2-chloroethyl)amino group) does not typically decrease alkylating activity and can sometimes enhance cytotoxicity. modernscientificpress.com
The formation of the aziridinium ion, and thus the alkylating activity, can be predictively moderated by the electron availability on the mustard nitrogen. modernscientificpress.com Substituents attached to the phosphorus atom that alter the basicity of this nitrogen will directly influence the rate of aziridinium ion formation and subsequent DNA alkylation. modernscientificpress.com Both this compound (PM) and its metabolite nornitrogen mustard (NOR) are potent bifunctional electrophiles capable of forming DNA-DNA and DNA-protein cross-links. nih.gov
| Structural Feature | Compound Example | Effect on DNA Alkylation Efficacy | Reference |
|---|---|---|---|
| Acyclic Phosphoramide | Acyclic 4-nitrobenzyl this compound | Shows ~170,000-fold selective cytotoxicity in NTR-expressing cells (IC50 of 0.4 nM); more potent than cyclic analogues. | acs.org |
| Cyclic Phosphoramide | Isomers of 4-nitrophenylcyclophosphamide | Show 23,000-29,000-fold selective cytotoxicity (IC50 as low as 27 nM). Potent, but less so than the acyclic version. | acs.org |
| Isomerism | Isophosphamide mustard vs. This compound | Isophosphamide mustard is less reactive and forms a different profile of DNA adducts. | nih.gov |
| Active Moiety | This compound (PM) | The primary active metabolite that forms an aziridinium ion to alkylate the N7 of guanine, leading to DNA cross-links. | nih.govnih.gov |
The biological activity of phosphoramide mustards is a finely tuned interplay of electronic and steric effects. These factors govern everything from prodrug activation and transport to the final DNA alkylation event.
Charge Distribution (Electronic Effects): The electronic nature of substituents is paramount. The initial design of N-phosphorylated nitrogen mustards was based on the principle that the electron-attracting phosphoryl group would reduce the basicity of the mustard nitrogen, thereby decreasing its chemical reactivity and enhancing its selectivity compared to a "naked" mustard. modernscientificpress.com
On the Trigger: For hypoxia-activated prodrugs, a strong electron-withdrawing group (like a nitro group) is essential. It lowers the reduction potential, making enzymatic reduction in the hypoxic environment feasible. nih.govmdpi.com However, adding further electron-withdrawing substituents to the trigger can increase the rate of activation under aerobic conditions, thus reducing the desired hypoxic selectivity. acs.org
On Aromatic Mustards: For mustards attached to an aromatic ring, electron-donating substituents on the ring increase reactivity, while electron-attracting substituents decrease it. modernscientificpress.com
Steric Factors: Steric hindrance can influence both enzyme-substrate interactions and the ability of the mustard to reach its target DNA. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have confirmed that steric, electrostatic, and hydrophobic fields are all crucial in determining the inhibitory activity of phosphoramide derivatives. japsonline.com
Enzyme Activation: For prodrugs requiring enzymatic activation (e.g., by nitroreductase), the size and shape of the molecule must be compatible with the enzyme's active site. Bulky substituents near the nitro group could hinder this interaction.
DNA Alkylation: While not extensively detailed in the provided context for this compound specifically, in the broader class of nitrogen mustards, the carrier portion of the molecule can sterically influence which DNA sequences are targeted. ucl.ac.uk Bulky groups attached to the phosphoramide could potentially hinder the approach to the N7-guanine target within the DNA grooves. In a study of nitrobenzyl phosphoramide mustards, a preference was observed for halogen substitutions ortho to the mustard linkage, indicating that steric and electronic factors at this position influence activity. nih.gov
| Factor | Modification Example | Observed Impact on Biological Activity | Reference |
|---|---|---|---|
| Electronic (Trigger) | Electron-withdrawing groups (e.g., additional halogens) on a nitroaromatic trigger. | Increases aerobic cytotoxicity, thereby decreasing the hypoxia-selective therapeutic window. | acs.org |
| Electronic (Core) | Unesterified hydroxyl group on the phosphorus atom (creating a negative charge). | Enhances basicity of mustard nitrogen, promoting aziridinium ion formation and increasing alkylating activity. | modernscientificpress.com |
| Electronic (Core) | Esterification of the hydroxyl group on the phosphorus atom. | Decreases alkylating activity and cytotoxicity. | modernscientificpress.com |
| Steric/Electronic | Halogen substitutions ortho to the benzyl-phosphoramide linkage. | A preference for this substitution pattern was observed, suggesting a combined steric and electronic influence on activity. | nih.gov |
Advanced Analytical and Computational Methodologies in Phosphoramide Mustard Research
Quantitative Analysis of Metabolites and DNA Adducts
Quantitative analysis is fundamental to elucidating the molecular interactions of phosphoramide (B1221513) mustard. Techniques in this domain focus on identifying and quantifying both the degradation products of PM and the covalent adducts it forms with DNA.
Gas chromatography-mass spectrometry (GC/MS) is a powerful technique for analyzing the degradation products of phosphoramide mustard. In aqueous solutions, PM undergoes pH-dependent degradation. researchgate.net GC/MS, often coupled with derivatization techniques to increase the volatility of analytes, can identify various hydrolysis products. researchgate.netmdpi.com
Research has utilized GC/MS to identify multiple species in the hydrolytic mixture of PM. With the aid of deuterium (B1214612) labeling, identified compounds include intact this compound, N-(2-chloroethyl)-N-(2-hydroxyethyl)phosphorodiamidic acid, and N,N-bis-(2-hydroxyethyl)phosphorodiamidic acid. researchgate.net Other detected degradation products are phosphoramidic acid, phosphoric acid, N,N-bis-(2-chloroethyl)amine, and N-(2-chloroethyl)-N-(2-hydroxyethyl)amine. researchgate.net The development of a GC/MS method for analyzing isothis compound (a related compound) in plasma, using a deuterium-labeled internal standard, achieved a detection limit of 50 ng/ml. researchgate.net This highlights the sensitivity of GC/MS in quantifying these chemical species in biological matrices.
High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is an indispensable tool for the sensitive and specific detection of DNA adducts and DNA-protein cross-links (DPCs) induced by this compound. nih.govjove.com This methodology allows for the characterization and quantification of the specific covalent modifications that PM makes to DNA and associated proteins, which are central to its cytotoxic effects. acs.orgnih.govresearchgate.net
Studies using HPLC-ESI-MS/MS have successfully identified and quantified various PM-induced adducts. For instance, in rat spontaneously immortalized granulosa cells (SIGCs) treated with PM, LC/MS analysis detected the formation of the NOR-G-OH DNA adduct (DA1) and the more cytotoxic G-NOR-G DNA adduct (DA2). iastate.edunih.gov Specifically, the NOR-G-OH adduct was observed after 24 hours of exposure to 6 μM PM, while the G-NOR-G adduct formed after 48 hours with both 3 and 6 μM PM concentrations. iastate.edunih.gov
Furthermore, a mass spectrometry-based proteomics approach has been employed to characterize PM-mediated DPCs in human fibrosarcoma (HT1080) cells. acs.orgnih.govnih.gov After treating cells with PM, researchers isolated DNA-protein cross-links and identified the trapped proteins using advanced Orbitrap mass spectrometry. nih.gov This approach identified over 130 proteins covalently bound to DNA following PM exposure, including those involved in transcriptional regulation, DNA damage response, and RNA processing. acs.orgnih.govnih.gov For quantitative analysis of DPCs, isotope-dilution tandem mass spectrometry can be used to provide absolute quantification of specific adducts, such as the N-[2-[cysteinyl]ethyl-N-[guan-7-yl)ethyl]amine (Cys-NOR-N7G) conjugate, which confirms the cross-linking of protein cysteine residues to the N-7 position of guanine (B1146940) in DNA. acs.orgnih.govnih.gov
| Analytical Technique | Analyte Type | Key Findings | Cell Line/System | Citation |
| HPLC-ESI-MS/MS | DNA Adducts | Detection of NOR-G-OH and G-NOR-G adducts in a time- and concentration-dependent manner. | Rat Granulosa Cells (SIGCs) | iastate.edunih.gov |
| HPLC-ESI-MS/MS Proteomics | DNA-Protein Cross-Links | Identification of >130 proteins cross-linked to DNA, involved in transcription, DNA repair, etc. | Human Fibrosarcoma (HT1080) | nih.govnih.gov |
| Isotope-Dilution HPLC-ESI-MS/MS | DNA-Protein Cross-Links | Quantification of Cys-NOR-N7G conjugates, confirming cysteine-guanine cross-links. | Human Fibrosarcoma (HT1080) | acs.orgnih.govnih.gov |
Gas Chromatography-Mass Spectrometry (GC/MS) for Degradation Products
Cellular and Molecular Biological Techniques
To complement chemical analysis, a range of cellular and molecular biology techniques are used to assess the impact of this compound on cell physiology, including cell cycle progression and the activation of stress response pathways.
Autoradiographic techniques, such as the percent labeled mitoses (PLM) method, are classical approaches used to determine the effects of a substance on the progression of cells through the different phases of the cell cycle (G1, S, G2, M). nih.govradiologykey.com This technique involves pulse-labeling cells with a radioactive DNA precursor, typically tritiated thymidine (B127349) ([³H]thymidine), which is incorporated into the DNA of cells during the S (synthesis) phase. radiologykey.com By tracking the appearance of the radioactive label in mitotic cells over time, the duration of each phase of the cell cycle can be calculated. radiologykey.com
Studies have utilized this approach to analyze the cell cycle kinetics in various tissues following exposure to cytotoxic agents. dbcls.jpbiologists.com For example, research on rat embryos has used these methods to analyze cell cycle parameters in tissues like the neuroepithelium and to assess the effects of this compound. dbcls.jpbiologists.com Such analyses have revealed that in rapidly proliferating tissues during embryogenesis, cell cycle phases are significantly shortened, and exposure to agents like PM can perturb this progression. biologists.com While powerful, the PLM technique is laborious, requiring numerous samples to be taken and analyzed over a period longer than the cell cycle itself. radiologykey.com
This compound induces DNA damage, which in turn activates the DNA Damage Response (DDR), a complex network of signaling pathways that coordinate cell cycle arrest and DNA repair. researchgate.netnih.govsci-hub.se Gene expression profiling is a critical tool for understanding how cells transcriptionally respond to PM-induced damage. dntb.gov.ua Real-time quantitative reverse transcription PCR (RT-qPCR) is a targeted approach used to measure changes in the mRNA levels of specific DDR genes. szabo-scandic.commedchemexpress.com
In studies involving rat ovarian granulosa cells, exposure to PM (3 and 6 μM) led to a time- and dose-dependent induction of genes involved in DNA repair. iastate.edunih.gov After 48 hours of exposure, the mRNA abundance of DDR genes such as Atm, Parp1, Prkdc, Brca1, and Rad51 was significantly increased. iastate.edu For example, at 48 hours, Atm, Parp1, and Brca1 expression increased with 6 μM PM compared to controls. iastate.edu Similarly, in a study on lean and obese mice, PM exposure resulted in increased Atm mRNA in the ovaries of both groups, confirming the activation of the DDR pathway. nih.gov However, the study also noted that obesity could attenuate some of these responses, as seen with Parp1 mRNA, which was decreased by PM regardless of metabolic status. nih.gov
| Gene | Treatment Condition | Change in mRNA Expression | Cell/Tissue Type | Citation |
| Atm | 6 μM PM, 48h | Increased | Rat Granulosa Cells | iastate.edu |
| Parp1 | 6 μM PM, 48h | Increased | Rat Granulosa Cells | iastate.edu |
| Brca1 | 6 μM PM, 48h | Increased | Rat Granulosa Cells | iastate.edu |
| Atm | PM exposure | Increased | Mouse Ovaries (Lean & Obese) | nih.gov |
| Parp1 | PM exposure | Decreased | Mouse Ovaries (Lean & Obese) | nih.gov |
| Rad51 | PM exposure | Decreased | Mouse Ovaries (Lean) | nih.gov |
Following changes in gene expression, the analysis of protein expression and post-translational modifications provides further insight into the activation of the DDR. Western blotting is a widely used technique to detect and quantify specific proteins in a sample. nih.govd-nb.info It is particularly useful for examining the levels of total DDR proteins and their activated (e.g., phosphorylated) forms.
Exposure of rat granulosa cells to this compound resulted in increased protein levels of key DDR players, including ATM, PARP-1, PRKDC, XRCC6, and BRCA1, in a time- and dose-dependent manner. iastate.edunih.gov The phosphorylation of histone H2AX to form γH2AX, a marker of DNA double-strand breaks, was also shown to increase, coinciding with DNA adduct formation. iastate.edunih.gov In bovine ovarian tissue, PM treatment increased the protein levels of both PARP1 and the antioxidant enzyme SOD2, indicating the activation of both the DDR and oxidative stress responses. d-nb.info Similarly, in a mouse model, PM exposure increased BRCA1 protein levels in the ovaries of both lean and obese animals, although the basal level was lower in the obese group. nih.gov These protein-level analyses confirm that the transcriptional changes observed via RT-PCR translate into a functional cellular response to repair PM-induced DNA damage. iastate.edunih.govd-nb.info
Gene Expression Profiling (e.g., RT-PCR for DDR genes)
Computational Chemistry Approaches
Computational chemistry has become an indispensable tool in the study of this compound, providing atomic-level insights that are often inaccessible through experimental methods alone. nih.gov These approaches allow for the detailed investigation of reaction pathways and the structural consequences of DNA damage. nih.gov Quantum chemical simulations are particularly suited for elucidating the electronic-level details of chemical reactions, such as activation and DNA alkylation, while molecular dynamics simulations can model the larger-scale conformational behavior of DNA after it has been damaged by the compound. nih.gov
Quantum Chemical Simulations of Activation and Alkylation Reaction Mechanisms
The cytotoxic activity of this compound is contingent upon its chemical activation to a highly reactive electrophilic species. nih.govacs.org Quantum chemical simulations, specifically explicit solvent ab initio molecular dynamics, have been employed to model this critical first step. nih.govacs.org The activation process involves an intramolecular cyclization, where the nitrogen atom of the mustard participates as a neighboring group to displace a chloride ion, forming a highly strained, three-membered aziridinium (B1262131) ion. nih.govacs.orgresearchgate.net
Simulations predict that this is a concerted reaction, and its rate is strongly influenced by the surrounding water molecules' coordination and orientation. acs.org The solvent plays a crucial role in reorganizing to stabilize the departing chloride ion and the forming aziridinium cation. acs.org
Once activated, the aziridinium ion rapidly alkylates nucleophilic sites on DNA, with a preference for the N7 position of guanine. researchgate.net Quantum chemistry and molecular dynamics studies have been used to investigate the structural basis for the formation of DNA interstrand cross-links, which are considered the primary cytotoxic lesions. nih.govnih.gov These simulations have explored the factors determining the sequence specificity of cross-linking. For instance, studies have compared the formation of 1,2-dG-to-dG cross-links in 5'-d(GCC)-3' sequences with 1,3-dG-to-dG cross-links in 5'-d(GAC)-3' sequences. nih.govnih.gov While the calculated enthalpies of formation for both types of cross-links were found to be very similar, the geometric arrangement of the nucleophilic sites in the 5'-d(GAC)-3' sequence favors the 1,3 linkage. nih.govnih.gov
| Cross-Link Type | DNA Sequence Context | Energetic/Geometric Finding | Reference |
|---|---|---|---|
| 1,2 dG-to-dG | 5'-d(GCC)-3' | Enthalpy of formation is very close to that of the 1,3 cross-link. | nih.gov |
| 1,3 dG-to-dG | 5'-d(GAC)-3' | Formation is favored due to the geometrical proximity of the guanine N7 binding sites. | nih.govnih.gov |
Molecular Dynamics Simulations for Characterizing Adducted DNA Conformations and Stability
Molecular dynamics (MD) simulations provide a means to study the structural and dynamic consequences of this compound adducts on the DNA double helix over time. nih.gov These simulations have been instrumental in understanding the stability and conformational properties of the resulting DNA cross-links. nih.govnih.gov
MD studies have been conducted to compare the structures of DNA duplexes containing either a 1,2 or a 1,3 interstrand cross-link induced by this compound. nih.govnih.gov The results indicate significant differences in the flexibility and, by extension, the entropy of these adducted structures. nih.govnih.gov A key finding is that the DNA duplex with a 1,3 cross-link exhibits greater flexibility. nih.govnih.gov This increased flexibility suggests that the 1,3 adducted structure may exist in a considerably higher entropic state compared to the more constrained 1,2 cross-linked structure. nih.govnih.gov This entropic factor could play a role in the relative stability and biological processing of these different types of DNA lesions.
| Adduct Type | Key Structural Characteristic | Implication for Stability | Reference |
|---|---|---|---|
| 1,2 dG-to-dG Cross-Link | Less flexible structure. | Lower entropic state. | nih.gov |
| 1,3 dG-to-dG Cross-Link | More flexible structure. | Considerably higher entropic state, potentially influencing stability. | nih.govnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
